molecular formula C16H12ClN3OS B2620692 N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 321430-18-6

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B2620692
CAS RN: 321430-18-6
M. Wt: 329.8
InChI Key: VRNDFQOIWWEFAL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of thiazole-based compounds and has been studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the potential biological applications of related thiazole derivatives. For instance, a study by Akbari et al. (2008) synthesized compounds closely related to the specified chemical, evaluating them for antimicrobial activities. Some compounds exhibited significant inhibition of bacterial and fungal growth, suggesting the potential for similar compounds in antimicrobial applications [J. Akbari et al., 2008].

Anticancer Activity

A study by Atta and Abdel‐Latif (2021) focused on synthesizing derivatives related to the specified compound, testing them for in vitro cytotoxicity. Certain derivatives exhibited good inhibitory activity against several cancer cell lines, highlighting the anticancer potential of these compounds [A. Atta & E. Abdel‐Latif, 2021].

Molecular Interaction Studies

Research into the molecular interactions of compounds structurally similar to "N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide" has provided insights into their potential as receptor antagonists. A study by Shim et al. (2002) on a related compound explored its antagonistic properties against the CB1 cannabinoid receptor, offering a basis for understanding the structural and functional aspects of receptor-ligand interactions [J. Shim et al., 2002].

Synthesis and Characterization of Novel Compounds

Research also extends into the synthesis and characterization of novel compounds that share the core structure of "N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide". Studies such as those conducted by Khalifa et al. (2015) and Faghihi and Mozaffari (2008) have developed new compounds for potential applications in dyeing polyester fibers and creating polymers, respectively, demonstrating the chemical versatility and applicability of these compounds in materials science [M. Khalifa et al., 2015; K. Faghihi & Z. Mozaffari, 2008].

properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-4-2-12(17)3-5-13)22-16(19-10)11-6-8-18-9-7-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDFQOIWWEFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

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